4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine
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Overview
Description
4-((1H-imidazol-1-yl)methyl)-1-(methylsulfonyl)piperidine is a useful research compound. Its molecular formula is C10H17N3O2S and its molecular weight is 243.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
- A study on the synthesis and biological evaluation of 5-Substituted 1,3,4-Oxadiazole-2-yl-4-(Piperidin-1-ylsulfonyl)Benzyl Sulfide highlighted the process of creating new compounds with potential biological activities. The research included the conversion of organic acids into esters, hydrazides, and finally into target compounds. These compounds were tested for enzyme inhibition and molecular docking studies to understand their binding affinities and orientations within enzyme active sites, suggesting potential therapeutic applications (Khalid et al., 2016).
Antimicrobial Studies
- Another study focused on the synthesis of N-substituted derivatives of 2-(5-(1-(phenylsulfonyl)piperidin-4-yl)-1,3,4-oxadiazol-2-ylthio)acetamide, which underwent a series of synthesis steps. These compounds were evaluated for their antibacterial activity against both Gram-negative and Gram-positive bacteria, displaying moderate to high activity levels (Khalid et al., 2016).
Chemical Reactions and Properties
- Research on the reaction of 7-(methylsulfonyl)-1-phenyl-1H-imidazo[4,5-d]pyridazine with nucleophiles revealed the formation of various substituted imidazopyridazines through nucleophilic aromatic substitution, showcasing the versatility of such compounds in chemical synthesis (Oishi et al., 1989).
Antioxidant and Enzyme Inhibition
- A study on microwave-assisted synthesis of new sulfonyl hydrazones incorporated piperidine derivatives, evaluated for antioxidant capacity and anticholinesterase activity. This research underlines the importance of the sulfonyl hydrazone scaffold and piperidine rings in medicinal chemistry, providing insights into the structure-activity relationship of these compounds (Karaman et al., 2016).
Selective Dissolution of Metal Oxides
- Imidazolium, pyridinium, and piperidinium salts, among others, were functionalized with a carboxyl group for the selective dissolution of metal oxides and hydroxides. This study explores the application of such ionic liquids in the dissolution and phase separation processes, relevant to materials science and engineering (Nockemann et al., 2008).
Mechanism of Action
Target of Action
Imidazole derivatives are known to have a broad range of chemical and biological properties . They are key components in functional molecules used in various applications .
Mode of Action
Imidazole compounds are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
Imidazole is a basic core of some natural products such as histidine, purine, histamine, and dna-based structures . Therefore, it can be inferred that 4-[(1H-imidazol-1-yl)methyl]-1-methanesulfonylpiperidine may affect similar biochemical pathways.
Pharmacokinetics
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents , which may influence its absorption and distribution.
Result of Action
Imidazole derivatives are known to show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .
Action Environment
It is known that imidazole derivatives are generally stable under normal operating conditions .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-1-methylsulfonylpiperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O2S/c1-16(14,15)13-5-2-10(3-6-13)8-12-7-4-11-9-12/h4,7,9-10H,2-3,5-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AECPVQWWFOMCEF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)CN2C=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.